Methyl 4-(methoxymethyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(methoxymethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxymethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methoxymethyl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxymethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
Methyl 4-(methoxymethyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(methoxymethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound with similar chemical properties and applications.
Methyl 4-oxo-3-piperidinecarboxylate: Another similar compound with a ketone group instead of the methoxymethyl group.
Uniqueness
Methyl 4-(methoxymethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxymethyl group allows for unique substitution reactions and potential interactions with biological targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 4-(methoxymethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-12-7-9(8(11)13-2)3-5-10-6-4-9/h10H,3-7H2,1-2H3 |
InChI Key |
IRCDGGHFWZWTEI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCNCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.